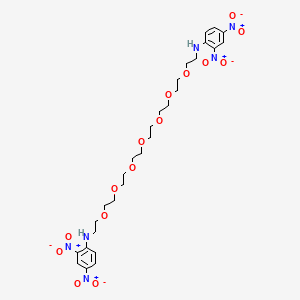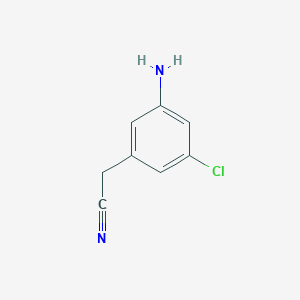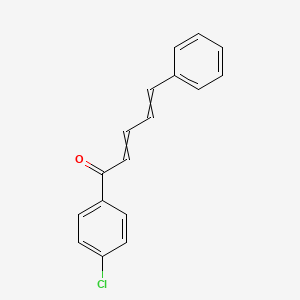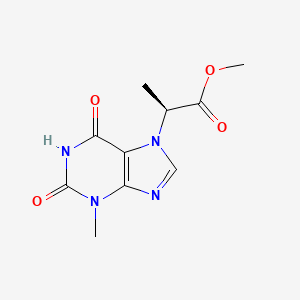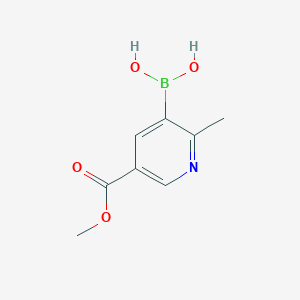
(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl group and a methyl group. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-(methoxycarbonyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of alcohols or ketones
Substitution: Formation of various substituted pyridine derivatives
Aplicaciones Científicas De Investigación
(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective tool in molecular recognition and catalysis. The boronic acid group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxycarbonyl-5-nitrophenyl boronic acid
- N-Boc-5-methoxy-2-indolylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(5-(Methoxycarbonyl)-2-methylpyridin-3-yl)boronic acid stands out due to its unique substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of specialized compounds that are not easily accessible through other routes .
Propiedades
Fórmula molecular |
C8H10BNO4 |
|---|---|
Peso molecular |
194.98 g/mol |
Nombre IUPAC |
(5-methoxycarbonyl-2-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-7(9(12)13)3-6(4-10-5)8(11)14-2/h3-4,12-13H,1-2H3 |
Clave InChI |
PJXBTZSXPMLBMJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1C)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


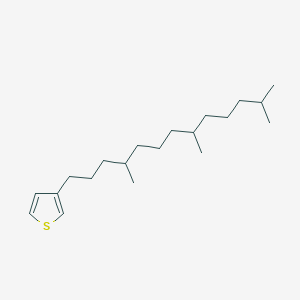
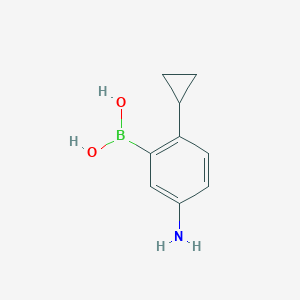
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
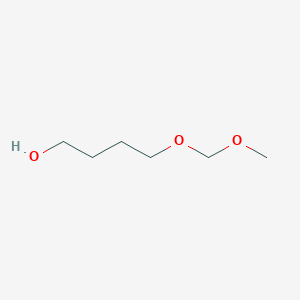
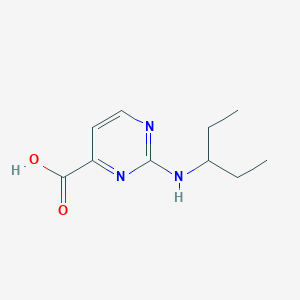
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
